Nevirapine-d3

Description

Significance of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling is a cornerstone of pharmaceutical research, providing invaluable insights into the journey of a drug within a biological system. pnmvh.orgnutricionhospitalaria.org By replacing specific atoms in a molecule with their isotopic counterparts, researchers can precisely track the absorption, distribution, metabolism, and excretion (ADME) of a compound. pnmvh.org This technique is instrumental in various stages of drug development, from early-stage discovery to clinical trials, aiding in the creation of safer and more effective medicines. pharmgkb.org

The foundation of deuteration's utility lies in the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is substituted with one of its isotopes. whiterose.ac.uk The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond due to differences in zero-point energy. whiterose.ac.uk Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate. whiterose.ac.uk This effect is particularly relevant in drug metabolism, where the cleavage of C-H bonds by metabolic enzymes is often a rate-determining step. wikipedia.org

The theoretical underpinnings of the KIE are rooted in quantum mechanics and transition state theory. nih.govresearchgate.net Factors such as quantum mechanical tunneling, where a particle can pass through an energy barrier it classically cannot surmount, also contribute to the observed KIE, especially in reactions involving the transfer of light particles like hydrogen and its isotopes. nih.gov

The application of deuterium in drug design is primarily focused on improving a drug's pharmacokinetic and metabolic properties. wikipedia.orgdrugbank.com By selectively replacing hydrogen atoms at metabolically vulnerable sites ("soft spots") with deuterium, the rate of metabolic breakdown can be reduced. wikipedia.org This can lead to several advantageous outcomes, including:

Increased drug exposure: A slower metabolism can result in higher and more sustained plasma concentrations of the active drug.

Longer half-life: The drug remains in the body for a longer period, potentially allowing for less frequent dosing.

Reduced formation of toxic metabolites: In some cases, drug toxicity is caused by the formation of reactive metabolites. Deuteration can "shunt" the metabolism away from these toxic pathways.

Overview of Nevirapine (B1678648) and its Role as an Antiretroviral Agent

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It is typically administered in combination with other antiretroviral agents to suppress viral replication. Nevirapine functions by binding directly to the reverse transcriptase enzyme of HIV-1, at a site distinct from the active site, known as the NNRTI pocket. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV life cycle.

Nevirapine is readily absorbed after oral administration and is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2B6. wikipedia.org This metabolism leads to the formation of several hydroxylated metabolites.

Rationale for Deuteration of Nevirapine: Research Perspectives

The clinical use of nevirapine can be associated with significant adverse effects, including skin rash and hepatotoxicity. Research suggests that these toxicities may be linked to the formation of reactive metabolites during its oxidative metabolism. Specifically, the metabolic pathway involving the 12-hydroxylation of nevirapine has been implicated in these adverse reactions.

This has led to the investigation of deuterated versions of nevirapine, such as Nevirapine-d3, from a research perspective. The primary rationale for the deuteration of nevirapine is to alter its metabolic pathway to reduce the formation of toxic metabolites. By replacing the hydrogen atoms on the methyl group at the 12-position with deuterium, the rate of 12-hydroxylation is expected to decrease due to the kinetic isotope effect.

Research studies have utilized this compound and its metabolites, such as 2-Hydroxy this compound, as tools to:

Investigate metabolic pathways: The deuterated label allows for precise tracking of the metabolic fate of nevirapine and its various metabolites in complex biological samples.

Study enzyme kinetics: Deuterated analogs help in understanding the specific roles of different cytochrome P450 enzymes in nevirapine metabolism.

Assess the impact on toxicity: By comparing the effects of nevirapine and its deuterated counterparts in preclinical models, researchers can gain insights into the mechanisms of toxicity and explore whether deuteration can lead to a safer profile.

Develop analytical standards: Deuterated compounds serve as ideal internal standards in mass spectrometry-based assays for the accurate quantification of the parent drug and its metabolites in biological matrices, which is crucial for pharmacokinetic studies and therapeutic drug monitoring.

It is important to note that while this compound is a valuable research compound, there is limited to no publicly available information on its efficacy as a standalone antiretroviral therapeutic in clinical settings. Its primary role to date has been in the elucidation of the metabolic and toxicological properties of its non-deuterated parent compound.

Detailed Research Findings

| Parameter | Nevirapine | 2-Hydroxy this compound | 12-Hydroxy Nevirapine-d2 |

| Primary Metabolizing Enzyme | CYP3A4 & CYP2B6 wikipedia.org | CYP3A | CYP2B6 |

| Deuterium Retention | N/A | 100% | 66% |

| Glucuronidation Rate | Major pathway | 92% ± 4.2 | 78% ± 5.6 |

| Detection Limit (LC-MS) | Varies by assay | 0.1 ng/mL | 0.25 ng/mL |

Structure

3D Structure

Properties

IUPAC Name |

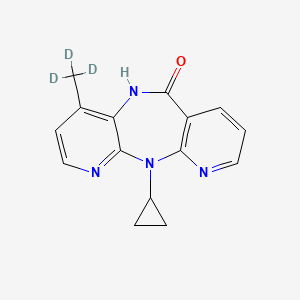

2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDJXKOVJZTUJA-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733069 | |

| Record name | 11-Cyclopropyl-4-(~2~H_3_)methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051419-24-9 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051419-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051419249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Cyclopropyl-4-(~2~H_3_)methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of Nevirapine D3

Synthetic Methodologies for Deuterated Nevirapine (B1678648) Derivatives

The synthesis of deuterated Nevirapine, specifically Nevirapine-d3, involves strategic chemical pathways designed to introduce deuterium (B1214612) atoms at a specific location within the molecule's structure.

Precursor Compounds and Reaction Pathways in this compound Synthesis

The synthesis of Nevirapine itself typically involves the condensation of two key precursor molecules: 2-chloro-3-amino-4-picoline (CAPIC) and a derivative of 2-cyclopropylaminonicotinic acid, such as methyl 2-cyclopropylaminonicotiniate (Me-CAN). nih.govgoogle.comvcu.edu The reaction pathway involves forming a bond between these two pyridine-based precursors, followed by a cyclization step to create the final tricyclic dipyridodiazepinone structure of Nevirapine. google.comvcu.edu

To synthesize this compound, the reaction pathway remains analogous, but one of the key precursors is substituted with its deuterated counterpart. Specifically, a deuterated version of CAPIC, where the 4-methyl group is replaced with a trideuterated methyl group (CD₃), is used. This deuterated precursor is then reacted with the non-deuterated 2-cyclopropylaminonicotinic acid derivative to yield the final this compound product.

Table 1: Key Precursors in Nevirapine and this compound Synthesis

| Final Compound | Precursor 1 | Precursor 2 |

| Nevirapine | 2-chloro-3-amino-4-picoline (CAPIC) | 2-cyclopropylaminonicotinic acid (2-CAN) or its ester |

| This compound | 2-chloro-3-amino-4-(methyl-d3 )-picoline | 2-cyclopropylaminonicotinic acid (2-CAN) or its ester |

Spectroscopic and Chromatographic Characterization of this compound

Following synthesis, a combination of analytical techniques is essential to confirm the successful incorporation of deuterium and to assess the isotopic and chemical purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the successful site-specific deuteration of the Nevirapine molecule. In a standard ¹H NMR spectrum of Nevirapine, the protons of the 12-methyl group would produce a characteristic signal. researchgate.netoiccpress.com For this compound, the successful replacement of these three protons with deuterium atoms would result in the disappearance of this specific signal in the ¹H NMR spectrum, providing direct evidence of deuterium incorporation at the intended site. nih.gov Further analysis using ¹³C NMR would show the carbon of the CD₃ group, which would appear as a multiplet due to carbon-deuterium coupling, confirming the structure.

Mass Spectrometry (MS) for Isotopic Purity Determination

Mass spectrometry (MS) is a critical technique for verifying the mass change corresponding to the deuterium incorporation and for determining the isotopic purity of this compound. acs.orgjohnshopkins.edu The molecular weight of Nevirapine is approximately 266.30 g/mol . nih.gov The substitution of three hydrogen atoms (atomic mass ≈ 1) with three deuterium atoms (atomic mass ≈ 2) results in an increase in molecular weight of approximately 3 atomic mass units.

High-resolution mass spectrometry can detect this mass shift with high precision. acs.org For instance, analysis of mono-oxygenated metabolites of Nevirapine and this compound shows distinct high-resolution ions: 283.1190 m/z for the undeuterated metabolite versus 286.1378 m/z for the trideuterated metabolite. acs.orgnih.gov This data confirms the presence of the three deuterium atoms. MS analysis is also used to assess isotopic purity by quantifying the relative abundance of any remaining undeuterated (M+0) or partially deuterated (M+1, M+2) species compared to the desired trideuterated (M+3) compound.

Table 2: High-Resolution Mass Spectrometry Data for Nevirapine Metabolites

| Compound Analyte | Expected Ion (m/z) | Deuterium Status |

| Mono-oxygenated Nevirapine | 283.1190 ± 5 ppm | Undeuterated |

| Mono-oxygenated this compound | 286.1378 ± 5 ppm | Trideuterated |

| Mono-oxygenated Nevirapine-d2 | 285.1315 ± 5 ppm | Dideuterated |

Data sourced from uHPLC-MS (Orbitrap) analysis of metabolites. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) for Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound. nih.govijpar.com Reversed-phase HPLC (RP-HPLC) methods, typically using a C18 column, are employed to separate the target compound from any unreacted precursors, byproducts, or other impurities. ijpar.comcore.ac.uk

The method's performance is validated to ensure it is suitable for its intended purpose. nih.gov Validation parameters include linearity, precision, accuracy, and specificity. nih.govijpar.com For example, a validated HPLC method for Nevirapine demonstrated good linearity (R² > 0.995), precision (relative standard deviation between +1.92% and +9.69%), and accuracy (-9.70% to 12.0%). nih.gov Such methods ensure that the synthesized this compound is free from chemical impurities that could interfere with its use in research or as an internal standard. pubcompare.ainih.gov HPLC is often coupled with mass spectrometry (LC-MS/MS) for simultaneous quantification and confirmation of identity. nih.gov

Application of Nevirapine D3 in Bioanalytical Methodologies

Role of Nevirapine-d3 as an Internal Standard in Quantitative Assays

This compound is the deuterium-labeled version of Nevirapine (B1678648). medchemexpress.com In quantitative bioanalysis, particularly in methods involving chromatography and mass spectrometry, an internal standard is a compound added in a known amount to samples, calibrators, and controls. It is used to correct for the loss of analyte during sample preparation and to account for variability in instrument response. crimsonpublishers.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of Nevirapine and its metabolites, such as 2-hydroxynevirapine and 3-hydroxynevirapine, in various biological matrices including human plasma, hair, and dried blood spots. nih.govd-nb.infonih.govresearchgate.net

In these methods, this compound is frequently employed as the internal standard for Nevirapine. nih.govnih.govnih.gov For instance, a study developing an LC-MS/MS method for quantifying Nevirapine and its metabolites in hair used this compound as the internal standard for Nevirapine and 2-hydroxythis compound for the hydroxylated metabolites. nih.gov The use of these stable isotope-labeled internal standards is crucial for achieving the required sensitivity and selectivity for accurate measurement, especially when dealing with complex biological samples. nih.govresearchgate.net The validation of these methods according to regulatory guidelines, such as those from the FDA, ensures their reliability for applications like pharmacokinetic studies. d-nb.infonih.gov

The use of stable isotope-labeled (SIL) internal standards like this compound is considered the gold standard in quantitative LC-MS/MS bioanalysis for several reasons. crimsonpublishers.comnih.govscispace.com

Similar Physicochemical Properties : SIL internal standards have nearly identical chemical and physical properties to the analyte of interest. nih.govnih.gov This ensures that they behave similarly during sample extraction, chromatography, and ionization, leading to more accurate and precise quantification. crimsonpublishers.com

Correction for Matrix Effects : Biological samples are complex and can contain substances that interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. crimsonpublishers.com Because the SIL internal standard is affected by the matrix in the same way as the analyte, it can effectively compensate for these effects, improving the accuracy of the results. crimsonpublishers.com

Improved Precision and Accuracy : By correcting for variability in sample preparation and instrument response, SIL internal standards significantly enhance the precision and accuracy of the analytical method. crimsonpublishers.comscispace.commusechem.com Studies have shown that methods using SIL internal standards exhibit lower variability compared to those using structural analogues. scispace.com

Compensation for Sample Losses : Any loss of the analyte during the multi-step sample preparation process is mirrored by a proportional loss of the SIL internal standard, allowing for accurate correction of the final calculated concentration. musechem.com

While highly advantageous, it is crucial to ensure the purity of the SIL internal standard, as impurities can lead to significant issues during method development and validation. nih.gov

Quantification of Nevirapine and its Metabolites in Biological Matrices (Preclinical/In Vitro Focus)

The accurate quantification of Nevirapine and its metabolites is essential for understanding its pharmacokinetic profile and metabolic pathways. nih.gov this compound plays a vital role in preclinical and in vitro studies that investigate these aspects.

The development of robust bioanalytical methods requires the careful evaluation of several performance parameters.

Linearity : This parameter defines the concentration range over which the instrument's response is directly proportional to the concentration of the analyte. For Nevirapine, LC-MS/MS methods have demonstrated good linearity over wide concentration ranges, with correlation coefficients (R²) consistently greater than 0.99. nih.govnih.govjocpr.com For example, one method for analyzing Nevirapine in human plasma was linear from 15.05 to 2426.67 ng/mL. d-nb.info Another method for hair analysis showed linearity from 6 to 50,000 pg/mg. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These values are critical for studies requiring high sensitivity. In a study analyzing Nevirapine in hair, the LOD and LOQ were 3 pg/mg and 11 pg/mg, respectively. nih.gov Another method for plasma analysis reported an LLOQ of 0.2 μg/ml. jocpr.com

The table below summarizes the performance parameters from a study quantifying Nevirapine and its metabolites in human hair using an LC-MS/MS method with this compound as an internal standard. nih.gov

| Analyte | Linearity Range (pg/mg) | R² | LOD (pg/mg) | LOQ (pg/mg) |

| Nevirapine | 6 - 50,000 | > 0.99 | 3 | 11 |

| 2-Hydroxynevirapine | 6 - 5,000 | > 0.99 | 2 | 6 |

| 3-Hydroxynevirapine | 6 - 5,000 | > 0.99 | 2 | 6 |

Data sourced from a study on LC-MS/MS quantification of Nevirapine and its metabolites in hair. nih.gov

Precision and Accuracy : Precision refers to the closeness of repeated measurements, typically expressed as the coefficient of variation (CV), while accuracy refers to the closeness of a measured value to the true value. nih.gov Regulatory guidelines generally require intra-day and inter-day CVs to be within 15%, and accuracy to be within 85-115%. nih.govresearchgate.net Numerous validated methods for Nevirapine quantification have demonstrated excellent precision and accuracy, with CVs well below 15% and accuracy values within the acceptable range. nih.govd-nb.infonih.govnih.govoup.com

Recovery : Recovery is the efficiency of the extraction process in isolating the analyte from the biological matrix. nih.gov High and consistent recovery is desirable for a reliable bioanalytical method. For Nevirapine, extraction recoveries are often reported to be in the range of 85-115%. nih.govresearchgate.netnih.gov A study quantifying Nevirapine in dried blood spots and dried breast-milk spots reported a mean recovery of ≥70.7%. nih.gov

The following table presents the precision and accuracy data from a validated LC-MS/MS method for Nevirapine in human plasma. d-nb.info

| Analyte | Precision (Intra-day CV%) | Precision (Inter-day CV%) | Accuracy (Intra-day %) | Accuracy (Inter-day %) |

| Nevirapine | 0.86 - 5.77 | 1.92 - 8.19 | 93.25 - 104.36 | 96.83 - 103.28 |

Data sourced from a study on the simultaneous estimation of lamivudine, zidovudine, and nevirapine in human plasma. d-nb.info

Investigations into Nevirapine D3 Metabolism and Biotransformation

Impact of Deuteration on Cytochrome P450 (CYP)-Mediated Metabolism.juniperpublishers.comresearchgate.netnih.gov

Deuteration is a strategy of increasing interest in drug development to modify cytochrome P450 (P450) metabolism. nih.gov This modification can lead to a reduction in the rate of P450-mediated bond-breaking, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The impact of deuteration can vary, with observed effects on P450 activity ranging from no change to a significant reduction in the rate of metabolism. nih.gov For Nevirapine (B1678648), this approach has been investigated to reduce the formation of metabolites associated with toxicity. nih.govresearchgate.net

Identification of Key CYP Isoforms Involved in Nevirapine-d3 Metabolism (e.g., CYP3A4, CYP2B6) in In Vitro Systems.medkoo.comwustl.educapes.gov.brscholaris.cainformaticsjournals.co.in

In vitro studies using human liver microsomes and recombinant CYP enzymes have been instrumental in identifying the key isoforms responsible for the metabolism of Nevirapine and its deuterated analogue. The primary oxidative metabolism of Nevirapine is mediated by several CYP isoforms. researchgate.netnih.gov

CYP3A4: This isoform is predominantly responsible for the formation of 2-hydroxy-Nevirapine (2-OH-NVP) and 12-hydroxy-Nevirapine (12-OH-NVP). researchgate.netnih.govpharmgkb.org Studies with recombinant CYP3A4 confirm its role in producing these metabolites. researchgate.netnih.gov

CYP2B6: The formation of 3-hydroxy-Nevirapine (3-OH-NVP) is primarily attributed to CYP2B6. researchgate.netnih.govpharmgkb.org

CYP2D6: Along with CYP3A4, CYP2D6 is also involved in the formation of 8-hydroxy-Nevirapine (8-OH-NVP) and 12-OH-NVP. researchgate.netnih.gov

Investigations into this compound, specifically 12-d3-Nevirapine, have shown that while deuteration at the 12-methyl position is intended to restrict metabolism by CYP3A4 at this site, it doesn't eliminate it. researchgate.netnih.gov The metabolite profiles of this compound in human liver microsome incubations closely resemble those produced by recombinant CYP3A4, indicating its continued central role in the metabolism of the deuterated compound. nih.gov Furthermore, both Nevirapine and 12-d3-Nevirapine have shown comparable induction of CYP3A4 and CYP2B6 mRNA levels in in-vitro models. nih.gov

Quantification of Deuterated Hydroxylated Metabolites (e.g., 2-OH-Nevirapine-d3, 3-OH-Nevirapine-d3, 8-OH-Nevirapine-d3, 12-OH-Nevirapine-d3) in Preclinical Models and In Vitro Studies.juniperpublishers.commedkoo.comwustl.eduinformaticsjournals.co.inresearchgate.netnih.govacs.org

The deuteration of Nevirapine, particularly at the 12-position (12-d3-NVP), has a pronounced effect on the formation of its hydroxylated metabolites. The primary hydroxylated metabolites of Nevirapine are the 2-, 3-, 8-, and 12-hydroxy derivatives.

In studies with human and mouse hepatocytes, the formation of 12-hydroxy-Nevirapine was significantly decreased when incubated with 12-d3-NVP compared to the non-deuterated parent drug. researchgate.netnih.gov Specifically, a 10.6-fold decrease in human hepatocytes and a 4.6-fold decrease in mouse hepatocytes were observed. researchgate.netnih.gov A kinetic isotope effect of 10.1 was measured in human liver microsomes for the formation of 12-OH-NVP from 12-d3-NVP. researchgate.netnih.gov

Conversely, this reduction in 12-hydroxylation leads to an increase in the formation of other metabolites. For example, a 2-fold increase in the 2-hydroxy metabolite was observed with 12-d3-NVP. nih.gov The quantification of these deuterated metabolites is crucial for understanding the metabolic shifts induced by deuteration.

The following table summarizes the comparative metabolite levels observed in hepatocytes:

| Metabolite | NVP (400 μM) | 12-D3 NVP (400 μM) | Fold Change |

|---|---|---|---|

| 12-OHNVP | 100% | 28.5% | 3.5↓ |

| 2-OHNVP | 100% | 112% | 1.1↑ |

| Glutathione-NVP | 100% | 300% | 3.0↑ |

This table is based on data from comparative metabolite level studies in hepatocytes and illustrates the shift in metabolite formation with 12-d3-NVP.

Analysis of Metabolic Switching Phenomena Induced by Deuteration.juniperpublishers.comresearchgate.netnih.gov

Deuteration at a specific site of metabolism can lead to a phenomenon known as "metabolic switching," where the metabolic burden is shifted to other non-deuterated positions on the molecule. juniperpublishers.comnih.gov This can result in altered ratios of parent drug to metabolites and changes in the quantities of different metabolites formed. juniperpublishers.com

Shifts in Metabolic Pathways and Metabolite Ratios with this compound.researchgate.netnih.govinformaticsjournals.co.innih.gov

In the case of 12-d3-Nevirapine, the significant reduction in the formation of 12-OH-NVP is accompanied by a corresponding increase in metabolism at other sites. researchgate.netnih.gov This metabolic shift favors the formation of 2-hydroxy-Nevirapine-d3. researchgate.netnih.gov This alteration in metabolic pathways underscores the dynamic balance between different routes of biotransformation. The increase in clearance observed for deuterated Nevirapine in some studies is attributed to this metabolic switching, which moves metabolism away from pathways that can inactivate CYP450 enzymes. juniperpublishers.com This results in less CYP inhibition and consequently faster in vivo clearance. juniperpublishers.com

Phase II Metabolism of this compound and its Metabolites (e.g., Glucuronidation, Glutathione (B108866) Conjugation) in In Vitro Models.juniperpublishers.comresearchgate.netnih.govmedkoo.comscholaris.cainformaticsjournals.co.innih.govacs.org

Following Phase I oxidation, Nevirapine and its hydroxylated metabolites undergo Phase II conjugation reactions, primarily glucuronidation and glutathione conjugation, to facilitate their excretion. pharmgkb.orgnih.govdrugbank.com Deuteration has been shown to influence these Phase II metabolic pathways.

In mouse hepatocyte studies, treatment with 12-d3-NVP led to an increase in both glucuronidated and glutathione-conjugated metabolites compared to treatment with non-deuterated Nevirapine. researchgate.net Specifically, a 2.8-fold increase in O-Glucuronide-Nevirapine and a 3.0-fold increase in glutathione conjugates were observed in mouse and human hepatocytes, respectively. This suggests that the metabolic shift caused by deuteration not only affects Phase I but also has a significant downstream impact on Phase II metabolism. nih.govnih.gov

Investigation of Reactive Metabolite Formation and Detoxification Pathways Associated with Deuteration.juniperpublishers.comresearchgate.netnih.govinformaticsjournals.co.innih.gov

The metabolism of Nevirapine can lead to the formation of reactive metabolites, which have been implicated in its associated toxicities. researchgate.netnih.gov One such reactive species is a quinone methide, which can be formed through the oxidation of the 12-methyl group. capes.gov.brresearchgate.net This reactive intermediate can inactivate P450 enzymes. capes.gov.brresearchgate.net

Deuteration at the 12-position was investigated as a strategy to reduce the formation of this reactive metabolite. researchgate.netnih.gov While it does decrease the formation of 12-OH-NVP, the precursor to one of the proposed reactive species, it also leads to an increased formation of glutathione conjugates. researchgate.netnih.gov Glutathione conjugation is a critical detoxification pathway that neutralizes reactive electrophilic metabolites. nih.gov

Enzyme Induction and Inactivation Studies using this compound in Preclinical and In Vitro Systems

The parent compound, nevirapine, is known to be both an inducer and an inactivator of certain cytochrome P450 (CYP) enzymes, which complicates its metabolic profile. nih.govacs.org this compound, particularly the 12-d3-NVP analog, has been instrumental in preclinical and in vitro investigations aimed at dissecting these dual mechanisms. nih.govresearchgate.net These studies leverage the kinetic isotope effect, where the substitution of hydrogen with deuterium (B1214612) at a specific metabolic site slows its rate of oxidation, thereby allowing researchers to observe subsequent shifts in metabolic pathways and enzyme interactions. nih.govnih.gov

Research has established that nevirapine induces its own metabolism, primarily through the induction of CYP3A4 and CYP2B6. pharmgkb.orgnih.gov This auto-induction leads to an increase in its oral clearance after several weeks of administration. acs.org In vitro studies using human hepatocyte-like cell (HLC) models have provided quantitative data on this phenomenon. When 3D-HLC cultures were treated with nevirapine, a significant induction of Phase I enzyme activity was observed over time. nih.govresearchgate.net Specifically, CYP3A4/5 activity was induced 5-fold after 3 days of treatment, while the activity of enzymes represented by 7-ethoxycoumarin (B196162) O-deethylation (ECOD), which includes CYP2B6, was induced 3.7-fold after 10 days. nih.govresearchgate.net

Table 1: Induction of Phase I Enzyme Activity by Nevirapine in 3D Human Hepatocyte-Like Cell (HLC) Cultures Data represents the fold induction in Nevirapine-treated cells relative to non-treated cells. nih.govresearchgate.net

Further evidence of specific enzyme induction comes from pharmacokinetic analyses comparing single-dose and steady-state conditions. nih.gov These studies revealed that the metabolic index (the ratio of metabolite area under the curve to the parent drug) for 3-hydroxynevirapine, a product of CYP2B6, increased from a single dose to a steady state. nih.gov Conversely, the metabolic index for 2-hydroxynevirapine, formed by CYP3A, decreased over the same period. nih.gov This suggests a primary induction of CYP2B6 and a more complex interaction, possibly involving inhibition, with CYP3A over time. nih.gov

In parallel with induction, nevirapine also causes a time- and concentration-dependent, metabolism-based inactivation of CYP3A4. nih.govacs.org In human liver microsomes, this inactivation is characterized by a K_I of 31 μM and a k_inact of 0.029 min⁻¹. nih.govacs.org This inactivation is believed to be mediated by a reactive quinone methide electrophile, which can covalently bind to the enzyme. acs.orgjuniperpublishers.com

The use of 12-d3-NVP has been crucial for exploring the consequences of altering nevirapine's metabolic profile. nih.govacs.org By slowing metabolism at the 12-methyl position, researchers can investigate the resulting "metabolic switching" and its effect on enzyme interactions. nih.gov In studies using recombinant CYP3A4, the deuterated analog exhibited a significant shift in metabolite production compared to the parent compound. nih.govresearchgate.net The formation of the 2-hydroxy and glutathione (GSH) metabolites increased with 12-d3-NVP, demonstrating how blocking one metabolic route can reroute the compound through other pathways. nih.govresearchgate.net This highlights the dynamic balance between enzyme induction and metabolism-dependent inactivation, and how deuteration can be used as a tool to explore these competing processes. nih.govresearchgate.net

Table 2: Relative Formation of Metabolites from Nevirapine (NVP) and 12-d3-NVP in Recombinant CYP3A4 Incubations This table illustrates the metabolic shift observed with the deuterated compound, showing an increased formation of 2-hydroxy and glutathione metabolites relative to the 12-hydroxy pathway. nih.govresearchgate.net

Pharmacokinetic Studies of Nevirapine D3 Preclinical and Mechanistic Focus

Evaluation of Deuteration Effects on Preclinical Pharmacokinetic Parameters (e.g., Half-Life, Clearance) in Animal Models

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), at specific metabolically active sites within a drug molecule can significantly alter its pharmacokinetic profile. This approach, known as deuteration, is primarily employed to slow the rate of metabolic breakdown, potentially leading to improved drug exposure and a more favorable pharmacokinetic profile. In the case of Nevirapine (B1678648), deuteration at the 12-methyl position to create Nevirapine-d3 (12-d3-NVP) has been a subject of preclinical investigation to understand its effect on key pharmacokinetic parameters.

Research in animal models has demonstrated that deuteration of Nevirapine at the twelfth position drastically alters the molecule's pharmacokinetics. oup.com The primary mechanism behind this alteration is the kinetic isotope effect, where the stronger carbon-deuterium bond, compared to the carbon-hydrogen bond, slows the rate of oxidative metabolism at this position. oup.comnih.gov This specifically impacts metabolism mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is heavily involved in the 12-hydroxylation of Nevirapine. nih.gov

Studies in rats revealed an unexpected outcome: treatment with 12-d3-NVP resulted in very low blood levels of the drug compared to the non-deuterated parent compound. researchgate.net This suggests a significant alteration in its absorption, distribution, metabolism, or excretion (ADME) properties, leading to lower systemic exposure. The lower blood levels were attributed to the formation of a quinone methide intermediate that inactivates cytochrome P450. researchgate.net

| Parameter | Nevirapine (NVP) | This compound (12-d3-NVP) | Implication of Deuteration | Source |

| Blood Levels (Rats) | Normal/Expected | Very Low | Decreased systemic bioavailability. | researchgate.net |

| CYP3A4 Inhibition (IC50) | Weaker Inhibitor | Stronger Inhibitor | Potential for altered drug-drug interactions and autoinduction profile. | acs.org |

| Rate of Oxidation (at C-12) | Faster | Slower (due to kinetic isotope effect) | Reduced formation of the 12-hydroxy metabolite. | oup.comnih.gov |

| Metabolism-Dependent Inactivation of CYP3A4 | Present | Present (potentially altered rate) | Contributes to complex pharmacokinetic profile and low blood levels. | nih.govresearchgate.net |

Utilization of this compound in Mass Balance and Excretion Studies in Preclinical Settings

Isotopically labeled compounds are invaluable tools in preclinical mass balance and excretion studies, which aim to track the fate of a drug and its metabolites throughout the body. While comprehensive mass balance studies specifically using this compound in animal models are not extensively detailed in published literature, the use of this deuterated analog has provided critical insights into the metabolic pathways that govern Nevirapine's excretion profile.

Studies using 14C-labeled Nevirapine in humans have established that the primary route of excretion is via the urine (approximately 81.3%), with a smaller portion eliminated in the feces (10.1%). europa.eu The majority of the drug excreted in urine consists of glucuronide conjugates of hydroxylated metabolites, with very little of the parent drug being excreted unchanged. europa.eunih.gov

The utility of this compound in preclinical settings lies in its ability to selectively block a major metabolic pathway. Deuteration at the 12-methyl position significantly reduces the formation of the 12-hydroxynevirapine (B42632) (12-OH-NVP) metabolite. nih.govacs.org This has allowed researchers to elucidate the downstream consequences of this specific metabolic route.

Investigations using 12-d3-NVP have revealed a significant metabolic shift. By restricting metabolism at the 12-carbon position, the metabolic machinery of the liver shifts towards other pathways. acs.org Specifically, studies comparing the metabolism of Nevirapine and 12-d3-NVP demonstrated a considerable decrease in the formation of the 12-hydroxy metabolite, which was accompanied by a corresponding two-fold increase in the formation of the 2-hydroxy metabolite. acs.org This finding is crucial for understanding the drug's excretion, as these hydroxylated metabolites are the precursors to the glucuronide conjugates that are ultimately eliminated in the urine. drugbank.com Therefore, by altering the profile of primary metabolites, this compound directly influences the composition of metabolites excreted from the body.

| Metabolite | Relative Formation from Nevirapine (NVP) | Relative Formation from this compound (12-d3-NVP) | Implication of Deuteration on Excretion Profile | Source |

| 12-hydroxynevirapine | Major Metabolite | Considerably Decreased | Reduces the amount of 12-OH-NVP glucuronide conjugate available for urinary excretion. | acs.org |

| 2-hydroxynevirapine | Metabolite | ~2-fold Increase | Increases the amount of 2-OH-NVP glucuronide conjugate available for urinary excretion, indicating a metabolic pathway shift. | acs.org |

Investigation of Tissue Distribution and Bioavailability Using Labeled Nevirapine in Preclinical Models

Understanding the tissue distribution and bioavailability of a drug is fundamental to its preclinical evaluation. Labeled compounds, including deuterated forms like this compound, are instrumental in these investigations.

Animal studies with the parent compound, Nevirapine, have shown that it is widely distributed to nearly all tissues and readily crosses the blood-brain barrier. fda.govfda.govmedsafe.govt.nz Following intravenous administration in healthy adults, its apparent volume of distribution (Vdss) was 1.21 ± 0.09 L/kg, supporting the observation of wide distribution in humans as well. fda.gov Preclinical studies in guinea pigs have provided more granular detail, showing that Nevirapine concentrations can vary between different brain regions. For instance, uptake was higher in the pituitary gland (1.61 ml g⁻¹) compared to the cerebrospinal fluid (CSF) (0.32 ml g⁻¹). researchgate.net In rats, the oral bioavailability of Nevirapine was found to be high, approximately 91%. researchgate.net

The use of this compound in preclinical models has revealed a significant impact of deuteration on bioavailability. In a rat model, treatment with 12-d3-NVP led to a notable decrease in bioavailability, as evidenced by the very low blood levels observed compared to unmodified Nevirapine. researchgate.net This reduction in systemic availability is a critical finding, as it directly influences the amount of drug that can reach target tissues throughout the body. The altered pharmacokinetics, stemming from the kinetic isotope effect on metabolism, is a primary driver of this change in bioavailability. oup.com While specific tissue distribution studies for this compound are not widely reported, the observed decrease in blood concentrations implies that the distribution to various tissues would be proportionally reduced compared to the parent drug under similar dosing conditions.

| Compound | Bioavailability (Rats) | Key Tissue Distribution Findings (Preclinical Models) | Source |

| Nevirapine | ~91% (Oral) | Widely distributed to tissues, crosses the blood-brain barrier. Higher concentration in pituitary than CSF (guinea pigs). | fda.govfda.govmedsafe.govt.nzresearchgate.netresearchgate.net |

| This compound | Decreased (compared to NVP) | Lower blood levels suggest reduced systemic availability and consequently lower tissue distribution. | oup.comresearchgate.net |

Mechanistic Drug Drug Interaction Studies Involving Nevirapine D3

In Vitro and Preclinical Assessment of Nevirapine-d3's Influence on CYP Substrates

In vitro and preclinical studies have established that nevirapine (B1678648) and its deuterated forms are significant inducers of several key cytochrome P450 enzymes. fda.gov This induction is a critical factor in its drug-drug interaction profile, as it can accelerate the metabolism of co-administered drugs that are substrates for these enzymes, potentially reducing their therapeutic efficacy. pediatriconcall.com

The primary enzymes induced by nevirapine are CYP3A4 and CYP2B6. fda.gov Studies have shown that chronic exposure to nevirapine can upregulate CYP3A4 activity by as much as 40-60%. The use of deuterated nevirapine metabolites, such as 2-hydroxy this compound, allows for the precise measurement of this induction without interference from pre-existing, non-deuterated metabolite pools. This induction is mediated through the activation of nuclear receptors, particularly the constitutive androstane (B1237026) receptor (CAR; NR1I3), which in turn upregulates the expression of CYP3A4/5 and CYP2B6. pharmgkb.org The pregnane (B1235032) X receptor (PXR; NR1I2) also plays a role in the basal expression of CYP3A4/5. pharmgkb.org

While nevirapine is a potent inducer, its capacity for direct inhibition of CYP enzymes is comparatively weak and generally not considered therapeutically relevant at typical concentrations. nih.gov For instance, nevirapine was found to be an inhibitor of only CYP3A4 at concentrations significantly higher than those observed in clinical practice, with a reported Ki of 270 microM. nih.gov

The table below summarizes the influence of nevirapine on various CYP substrates, highlighting its primary role as an inducer.

| CYP Enzyme | Effect of Nevirapine | Example Substrates Affected | Mechanism of Interaction |

| CYP3A4 | Induction fda.gov | Atazanavir, Atorvastatin, Amlodipine pediatriconcall.comhiv-druginteractions.org | Increased metabolism of the substrate pediatriconcall.com |

| CYP2B6 | Induction fda.gov | Bupropion nih.gov | Increased metabolism of the substrate |

| CYP2C9 | Potential Induction nih.gov | Acenocoumarol, Warfarin pediatriconcall.com | May decrease anticoagulant effect pediatriconcall.com |

| CYP2D6 | Minor Role in Metabolism pharmgkb.org | Tramadol (B15222) pediatriconcall.com | May decrease the effect of tramadol pediatriconcall.com |

This table is for illustrative purposes and is not exhaustive.

Mechanistic Studies of Other Compounds' Influence on this compound Metabolism in In Vitro Systems

The metabolism of nevirapine itself is susceptible to the influence of other compounds, particularly those that inhibit or induce the same CYP enzymes responsible for its biotransformation. In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms involved in the metabolism of nevirapine to its various hydroxylated metabolites. drugbank.comnih.gov

The principal metabolic pathways for nevirapine involve CYP3A4 and CYP2B6. nih.gov Specifically, CYP3A4 is primarily responsible for the formation of 2-hydroxynevirapine and 12-hydroxynevirapine (B42632), while CYP2B6 is the main enzyme for the formation of 3-hydroxynevirapine. nih.gov The formation of 8-hydroxynevirapine (B1142739) is mediated by both CYP2B6 and CYP2D6. nih.govresearchgate.net

Compounds that are strong inhibitors of CYP3A4 can decrease the metabolism of nevirapine, leading to increased plasma concentrations. For example, drugs like ketoconazole, troleandomycin, and erythromycin (B1671065) have been shown to inhibit the formation of nevirapine's CYP3A4-mediated metabolites. nih.gov Conversely, inducers of CYP3A4 and CYP2B6 can increase the clearance of nevirapine.

The use of deuterated standards like this compound is critical in these in vitro systems to accurately quantify the formation of metabolites and to assess the inhibitory or inductive effects of other compounds without analytical interference.

The following table details the primary CYP enzymes involved in the metabolism of nevirapine and examples of compounds that can affect its metabolism.

| Metabolite | Primary Metabolizing Enzyme(s) | Inhibitors | Inducers |

| 2-hydroxynevirapine | CYP3A4 nih.gov | Ketoconazole, Troleandomycin, Erythromycin nih.gov | Rifampicin |

| 3-hydroxynevirapine | CYP2B6 nih.gov | ||

| 8-hydroxynevirapine | CYP2B6, CYP2D6 nih.govresearchgate.net | Quinidine (weakly) nih.gov | |

| 12-hydroxynevirapine | CYP3A4 nih.gov | Ketoconazole, Troleandomycin, Erythromycin nih.gov |

This table is based on in vitro findings and serves to illustrate the primary metabolic pathways.

Role of this compound in Characterizing Transporter-Mediated Interactions in Relevant Models

Beyond metabolizing enzymes, drug transporters play a crucial role in the disposition of drugs by controlling their influx into and efflux from cells. While the role of transporters in nevirapine's pharmacokinetics is less defined than that of CYP enzymes, some evidence suggests potential interactions.

Nevirapine has been investigated as a possible substrate for the efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.gov However, the clinical significance of this interaction remains unclear, with some in vitro data indicating that nevirapine does not significantly induce or inhibit P-gp within the range of clinical concentrations. hiv-druginteractions.org

The use of isotopically labeled compounds like this compound is advantageous in studies investigating transporter-mediated interactions. For instance, techniques like isotope ratio imaging mass spectrometry can utilize the deuterium (B1214612) signature of this compound to map the tissue distribution and localize the sites of metabolism and transport, such as differentiating between hepatic and renal glucuronidation.

While research into nevirapine's interactions with a broad range of drug transporters is ongoing, the available data suggest that transporter-mediated interactions may be of lesser clinical importance compared to the well-established CYP-mediated interactions.

| Transporter | Role in Nevirapine Disposition | Findings in Relevant Models |

| P-glycoprotein (P-gp/ABCB1) | Potential weak substrate nih.gov | In vitro data suggest no significant induction or inhibition at clinical concentrations. hiv-druginteractions.org |

| MRP7 | Upregulated by Nevirapine | Overexpression observed in 3D human hepatocyte-like cell models treated with nevirapine. mdpi.com |

Advanced Research Perspectives and Methodological Considerations in Deuteration

Challenges and Unintended Consequences of Deuteration in Drug Design

Deuteration, the selective replacement of hydrogen atoms with their stable heavy isotope deuterium (B1214612), is a strategy in drug design aimed at improving pharmacokinetic properties by leveraging the kinetic isotope effect (KIE). nih.gov The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. nih.govvenable.com This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially a lower or less frequent dosing regimen. venable.comnih.govpharmaffiliates.com However, this approach is not without significant challenges and can lead to unpredictable and sometimes undesirable outcomes. venable.comnih.govmusechem.com

One of the most significant challenges is the phenomenon of "metabolic switching" or "metabolic shunting". nih.govmusechem.comosti.gov When a primary metabolic pathway is blocked or slowed by deuteration at a specific site (a "soft spot"), the drug's metabolism can be diverted to alternative, secondary pathways. venable.comnih.govmusechem.com This can result in the formation of new or increased levels of different metabolites, which may have their own pharmacological or toxicological profiles. nih.gov The changes in metabolic pathways are not always predictable and must be carefully evaluated through in vitro and in vivo studies. nih.gov For example, deuteration of caffeine at one methyl group was found to attenuate oxidation at that position but induced significant metabolic switching at other non-deuterated sites. nih.gov

The case of Nevirapine-d3 (12-d3-NVP), a deuterated analog of the anti-HIV drug Nevirapine (B1678648), serves as a cautionary tale illustrating these complexities. nih.govacs.org Nevirapine's toxicity, including severe skin rashes and hepatotoxicity, is linked to its oxidative metabolism by CYP enzymes, primarily at the 12-methyl position, which forms a reactive quinone methide species. nih.gov Deuterating this position was intended to reduce the formation of this reactive metabolite and thereby decrease toxicity. nih.govacs.org While studies did show that deuteration at the 12-position reduced the formation of the 12-hydroxy-NVP metabolite and decreased cell death in mouse hepatocytes, it also triggered a metabolic shift. researchgate.netacs.org This shift led to an increased formation of 2-hydroxy and glutathione (B108866) metabolites. nih.govresearchgate.net

Unexpectedly, this compound demonstrated submicromolar IC50 values for the inactivation of CYP3A4, comparable to the parent compound Nevirapine. nih.govacs.org This was surprising because the deuteration was expected to limit the metabolism responsible for generating the reactive species that inactivates the enzyme. nih.gov This finding highlights that even when deuteration successfully slows metabolism at the intended site, it can lead to unforeseen consequences in drug-drug interaction potential and metabolic profiles. nih.govresearchgate.net

| Compound | Effect of Deuteration on Metabolism | Unintended Consequence |

| This compound | Reduced formation of 12-hydroxy-NVP metabolite. nih.govresearchgate.net | Increased formation of 2-hydroxy and glutathione metabolites; significant metabolism-dependent inactivation of CYP3A4. nih.govresearchgate.net |

| Doxophylline | Deuteration of main metabolic "soft spots". | Triggered an unexpected multidirectional metabolic switch without improving pharmacokinetic parameters. nih.govresearchgate.netacs.org |

| Caffeine | Attenuated oxidation at the specific deuterated methyl group. | Induced significant metabolic switching at the non-deuterated soft spots. nih.govmusechem.com |

Beyond metabolic switching, other challenges include the synthetic difficulty and cost of introducing deuterium atoms at specific molecular positions with high isotopic purity. nih.govmusechem.commarketersmedia.com Analytical characterization also becomes more complex, requiring specialized techniques to confirm the precise location and quantity of deuterium. nih.gov Furthermore, the effect of deuteration is highly dependent on the specific drug, the enzyme involved, and whether the C-H bond cleavage is the rate-limiting step in the metabolic process. nih.govvenable.comnih.gov

Integration of this compound Research into Broader Deuterated Drug Development Strategies

The research findings from this compound provide critical insights that inform broader strategies for the development of deuterated drugs. Historically, a common approach was the "deuterium switch," where marketed drugs were deuterated to create next-generation products with improved properties. nih.gov However, the field is increasingly shifting towards applying deuteration during the de novo drug discovery process to overcome pharmacokinetic challenges early on. nih.govuniupo.it The case of this compound underscores the complexities and potential pitfalls of the deuteration strategy, emphasizing that it is far more than a simple switch. nih.govresearchgate.net

A key lesson from the this compound experience is the absolute necessity of a deep and early understanding of a drug's complete metabolic profile. nih.govresearchgate.net The strategy to deuterate Nevirapine was based on the well-understood role of the 12-methyl group metabolism in its toxicity. nih.gov However, the unexpected inactivation of CYP3A4 and the shunting to other metabolic pathways highlight that a narrow focus on a single metabolic "soft spot" is insufficient. nih.govresearchgate.net Therefore, modern deuterated drug development strategies must incorporate comprehensive metabolic mapping using advanced analytical techniques to identify all potential primary and secondary sites of metabolism. researchgate.net

The this compound research illustrates that deuteration can alter not just the rate of metabolism but also the fundamental drug-enzyme interactions. nih.gov The continued inactivation of CYP3A4 by this compound suggests that either an alternative metabolic pathway is involved in the inactivation or the kinetic isotope effect was not sufficient to prevent it entirely. nih.gov This finding compels researchers to move beyond simple pharmacokinetic screening and conduct detailed mechanistic studies. Integrating molecular docking, in-vitro metabolic profiling with various enzyme systems, and intrinsic clearance assessments can help predict the potential for both desired pharmacokinetic enhancements and unintended consequences like metabolic switching or enzyme inactivation. nih.govresearchgate.net

The development of the first FDA-approved deuterated drugs, such as deutetrabenazine and deucravacitinib, demonstrates the success of this strategy when applied thoughtfully. nih.govuniupo.it These successes, contrasted with the cautionary results from this compound, reinforce a key strategic principle: deuteration is not a universal solution but a tool that requires careful, case-by-case evaluation. nih.govnih.gov Future strategies will increasingly rely on a multi-parameter optimization approach, where the potential benefits of deuteration (e.g., improved half-life) are carefully weighed against the risks (e.g., metabolic switching, altered safety profile). venable.com The lessons from this compound serve as a valuable guidepost, advocating for a more nuanced and mechanistically informed approach to harnessing the power of deuterium in drug design. nih.gov

Future Directions in the Application of Deuterated Compounds for Mechanistic Understanding of Drug Disposition

Deuterated compounds, including this compound, are powerful tools for elucidating the mechanisms of drug absorption, distribution, metabolism, and excretion (ADME), collectively known as drug disposition. researchgate.net The future application of these compounds in research is moving beyond simply improving drug candidates towards their use as sophisticated probes to gain a fundamental understanding of biological processes. researchgate.netdataintelo.com

One of the primary future directions is the continued use of deuterated compounds to probe the reaction mechanisms of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. researchgate.net The kinetic isotope effect observed upon deuteration provides direct evidence of C-H bond cleavage being a rate-limiting step in a metabolic reaction. researchgate.net By selectively deuterating different positions on a molecule like Nevirapine and observing the changes in metabolite formation rates, researchers can precisely map metabolic pathways and understand the regioselectivity of enzymes like CYP3A4 and CYP2B6. nih.govnih.gov The unexpected results with this compound, for instance, prompted a closer investigation into the mechanisms of CYP3A4 inactivation, providing valuable data for future toxicology predictions. nih.govresearchgate.net

The table below outlines the application of deuterated compounds in mechanistic studies:

| Application Area | Methodological Approach | Mechanistic Insight Gained |

| Enzyme Reaction Mechanisms | Compare reaction rates of deuterated vs. non-deuterated substrates. researchgate.net | Determine if C-H bond cleavage is the rate-limiting step; probe active site properties of enzymes. |

| Metabolic Pathway Elucidation | Use deuterated compounds as tracers and analyze metabolite structures via mass spectrometry. pharmaffiliates.com | Unambiguously track the fate of specific parts of a molecule; identify novel metabolic pathways and shunting. osti.gov |

| Contribution to Clearance | Assess the metabolism of deuterated analogs in various in vitro systems (recombinant enzymes, microsomes). nih.gov | Quantify the role of different enzymes (e.g., CYPs, AO) in the overall metabolic clearance of a drug. nih.govresearchgate.net |

| Toxicology Studies | Use deuteration to block the formation of a suspected reactive metabolite and observe changes in toxicity. researchgate.net | Link specific metabolic pathways to the formation of toxic species and idiosyncratic drug reactions. nih.govresearchgate.net |

Furthermore, deuterated compounds are invaluable as internal standards in quantitative bioanalysis using mass spectrometry, enhancing the accuracy of pharmacokinetic studies. pharmaffiliates.com Looking forward, the synthesis of deuterated drug metabolites will provide essential reference standards for their quantification in biological matrices, allowing for a more complete picture of a drug's disposition and its relationship to efficacy and toxicity. pharmaffiliates.com The complex outcomes observed with this compound demonstrate that while deuteration may not always yield a clinically superior drug, the process invariably generates a tool that provides a deeper mechanistic understanding of drug disposition, ultimately contributing to the design of safer and more effective medicines. nih.govresearchgate.net

Conclusion

Summary of Key Research Findings on Nevirapine-d3's Metabolic and Analytical Utility

This compound, a stable isotope-labeled (SIL) analog of Nevirapine (B1678648), has proven to be an indispensable tool in metabolic and analytical research. Its primary utility stems from its near-identical chemical behavior to the parent compound, combined with a distinct mass, which makes it ideal for use as an internal standard in mass spectrometry-based analytical methods. acanthusresearch.com

Key research findings highlight its role in enhancing the precision and accuracy of quantitative bioanalysis. nebiolab.comscioninstruments.com In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound is used to correct for variability during sample processing and analysis. nebiolab.comijper.org This is crucial for accurately determining the concentration of Nevirapine and its metabolites in complex biological matrices such as plasma and hair. nih.govmdpi.com The use of a deuterated internal standard is considered a best practice and is recommended by regulatory agencies to ensure reliable data for pharmacokinetic studies. nih.gov For instance, methods using this compound have been developed for the sensitive quantification of Nevirapine and its primary metabolites, 2-hydroxynevirapine (2-OH NVP) and 3-hydroxynevirapine (3-OH NVP), in hair samples to assess long-term patient adherence to antiretroviral therapy. mdpi.com In these studies, the concentrations of the metabolites showed a strong correlation with the parent drug, providing a more comprehensive picture of adherence. mdpi.com

Beyond its function as an internal standard, the strategic placement of deuterium (B1214612) atoms allows this compound to serve as a probe for elucidating metabolic pathways. The +3 Dalton mass shift enables clear differentiation from the unlabeled drug and its metabolites. Researchers have utilized this to trace the biotransformation of Nevirapine, which is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, into several hydroxylated metabolites. drugbank.compharmgkb.orgasm.org For example, deuteration at specific sites can influence the rate of metabolism. Studies with 12-d3-Nevirapine (an isomer of this compound deuterated at the 12-methyl position) were designed to investigate the role of the 12-hydroxy metabolite in toxicity. researchgate.net The research revealed that blocking this specific metabolic pathway led to a metabolic shift, increasing the formation of other metabolites like 2-hydroxynevirapine and glutathione (B108866) conjugates. researchgate.netresearchgate.net This demonstrates the utility of deuterated analogs in studying the dynamic balance between different metabolic routes.

Table 1: Analytical Applications of this compound

| Application | Technique | Matrix | Key Finding | Reference(s) |

|---|---|---|---|---|

| Internal Standard | LC-MS/MS | Plasma, Hair | Improves accuracy and precision of Nevirapine quantification. | ijper.orgmdpi.com |

| Adherence Monitoring | LC-MS/MS | Hair | Enables long-term assessment of patient adherence by measuring drug and metabolite levels. | mdpi.com |

Table 2: Research Findings on the Metabolic Utility of Deuterated Nevirapine

| Research Area | Finding | Implication | Reference(s) |

|---|---|---|---|

| Metabolic Pathway Tracing | Deuterium labeling allows for the unambiguous tracking of metabolites formed by specific enzymes (e.g., CYP3A). | Provides a clear understanding of the biotransformation routes of Nevirapine. | |

| Metabolic Switching | Deuteration at the 12-methyl position (12-d3-NVP) reduced the formation of the 12-hydroxy metabolite but increased the production of 2-hydroxy and glutathione metabolites. | Shows that altering one metabolic pathway can unexpectedly shift the drug's metabolism towards other routes, which may have different efficacy or toxicity profiles. | researchgate.netresearchgate.net |

Implications for Pharmaceutical Research and Development of Antiretroviral Agents

The research centered on this compound carries significant implications for the broader field of pharmaceutical research and the development of new antiretroviral agents. The successful use of stable isotope-labeled internal standards like this compound reinforces their essential role in modern drug development, enabling the generation of high-quality bioanalytical data required for regulatory submissions. nih.gov

Firstly, the detailed metabolic profiling facilitated by deuterated standards provides a deeper understanding of a drug's pharmacokinetic profile. Investigating how genetic polymorphisms in metabolic enzymes like CYP2B6 affect drug metabolite ratios is crucial for moving towards personalized medicine, where treatments can be tailored to an individual's metabolic capacity. asm.orgresearchgate.net This knowledge is vital for designing new antiretroviral drugs with more predictable metabolic pathways and fewer drug-drug interactions. drugbank.com

Secondly, the findings from studies on deuterated Nevirapine analogs offer a cautionary tale for the strategy of "metabolic switching" in drug design. While deuteration can be used to block undesirable metabolic pathways and potentially reduce toxicity, the Nevirapine research shows this can trigger unexpected shifts, redirecting metabolism towards other, potentially reactive, pathways. researchgate.netresearchgate.net This highlights the complexity of drug metabolism and underscores the need for comprehensive in vitro and in vivo studies to fully characterize the metabolic fate of any new deuterated drug candidate. The attempt to reduce toxicity by deuterating Nevirapine yielded opposite results, illustrating the significant challenges in tackling idiosyncratic drug reactions through this approach. researchgate.net

Finally, the development of highly sensitive analytical methods for long-term adherence monitoring, as demonstrated with hair analysis using this compound, has profound implications for clinical trial design and patient care. mdpi.com Poor adherence is a major cause of treatment failure in HIV therapy. By developing more reliable and objective measures of adherence for new drug candidates, researchers can better assess a drug's true efficacy and clinicians can better support their patients. This focus on analytical tools that support long-term treatment success is a critical aspect of developing the next generation of antiretroviral therapies.

Table of Compound Names

| Compound Name |

|---|

| 2-hydroxynevirapine |

| 2-OH NVP |

| 3-hydroxynevirapine |

| 3-OH NVP |

| 8-hydroxynevirapine (B1142739) |

| 12-d3-Nevirapine |

| 12-hydroxynevirapine (B42632) |

| CYP2B6 |

| CYP3A4 |

| Glutathione |

| Nevirapine |

Q & A

Q. What is the role of Nevirapine-d3 as an internal standard (IS) in chromatographic analysis, and how does its deuterated structure enhance experimental reliability?

this compound is a deuterium-labeled analog of nevirapine, used as an IS to correct for variability in sample preparation and instrument response during liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure minimizes isotopic interference with the parent compound while maintaining similar physicochemical properties, ensuring accurate quantification . Methodologically, researchers must validate its use by assessing parameters like retention time stability, matrix effects, and ion suppression in biological matrices (e.g., plasma, tissue homogenates) to confirm its suitability for specific assays .

Q. How should researchers validate the stability of this compound under varying experimental conditions (e.g., temperature, pH)?

Stability validation involves:

- Short-term stability : Incubate this compound in biological matrices at room temperature for 24 hours.

- Freeze-thaw stability : Subject samples to 3–5 cycles of freezing (-80°C) and thawing (25°C).

- Long-term stability : Store samples at -80°C for 30 days and compare degradation rates against freshly prepared standards. Quantify deviations using calibration curves, ensuring ≤15% variability in peak area ratios (analyte/IS) as per FDA bioanalytical guidelines .

Advanced Research Questions

Q. What methodological strategies optimize the use of this compound in complex matrices (e.g., cerebrospinal fluid) where ion suppression is prevalent?

To mitigate matrix effects:

- Sample preparation : Use protein precipitation with methanol:acetonitrile (1:1) or solid-phase extraction (SPE) to reduce lipid/protein interference.

- Chromatographic separation : Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from endogenous compounds.

- Ion source tuning : Adjust declustering potential and collision energy to enhance signal specificity. Cross-validate results with alternative IS (e.g., adefovir for tenofovir) to confirm assay robustness .

Q. How do researchers reconcile contradictory pharmacokinetic data when using this compound across studies with divergent methodologies?

Contradictions often arise from:

- Matrix variability : Plasma vs. tissue distribution alters analyte recovery.

- Instrument calibration : Differences in LC-MS/MS setups (e.g., column type, ion source). Resolve discrepancies by:

- Conducting cross-lab reproducibility studies using standardized protocols (e.g., NIH preclinical guidelines).

- Applying multivariate regression to isolate confounding variables (e.g., sample storage duration, centrifugation speed) .

Q. What statistical frameworks are appropriate for assessing the precision of this compound in longitudinal pharmacokinetic studies?

Use mixed-effects models to account for intra- and inter-subject variability. Key steps:

- Calculate intra-day and inter-day precision (%CV) using triplicate measurements.

- Apply Bland-Altman analysis to evaluate agreement between this compound and alternative IS.

- Validate with Monte Carlo simulations to model uncertainty in low-concentration samples (e.g., LLOQ) .

Methodological Guidance for Experimental Design

Q. How to design a study comparing this compound with non-deuterated analogs for cross-reactivity assessment?

- PICO framework :

- Population : Spiked biological samples (plasma, urine).

- Intervention : this compound at clinically relevant concentrations (e.g., 10–1000 ng/mL).

- Comparison : Non-deuterated nevirapine and structurally related antiretrovirals (e.g., efavirenz).

- Outcome : Cross-reactivity ≤5% in MRM transitions.

- Instrumentation : Use high-resolution MS (HRMS) to differentiate isotopic patterns and confirm specificity .

Q. What criteria ensure ethical reporting of this compound data in preclinical studies?

- Transparency : Disclose lot numbers, purity certificates, and storage conditions of this compound.

- Reproducibility : Adhere to ARRIVE guidelines for animal studies, including detailed protocols for sample collection and IS application.

- Data sharing : Deposit raw LC-MS/MS data in repositories like MetaboLights or ChEMBL for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.